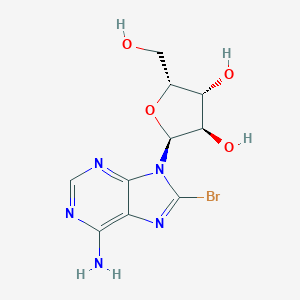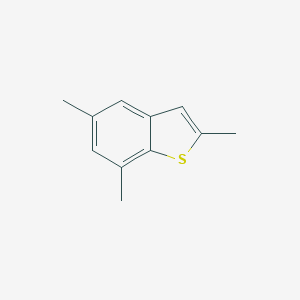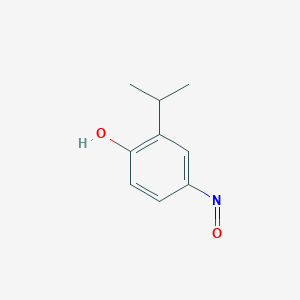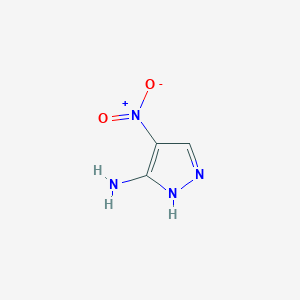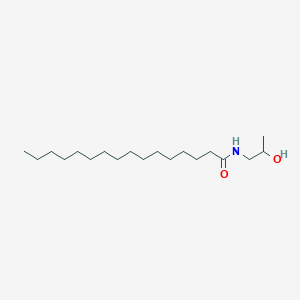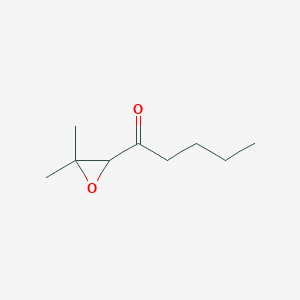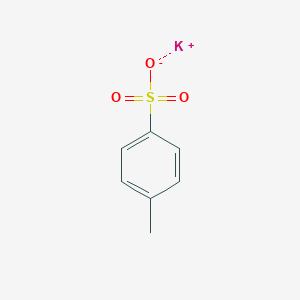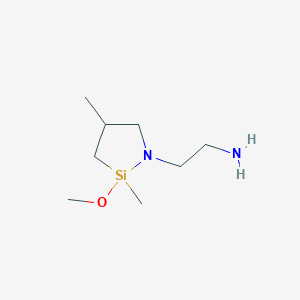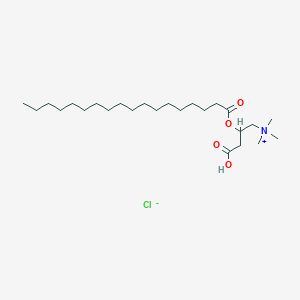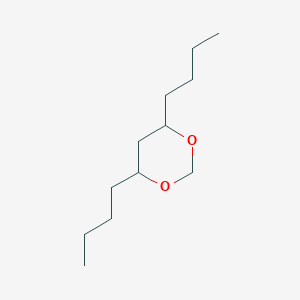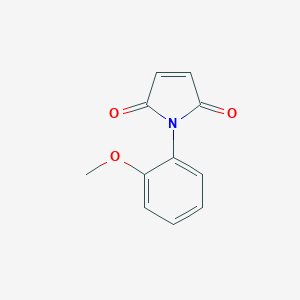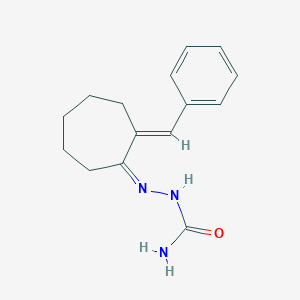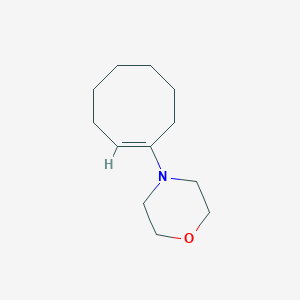
Dimethyl aziridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl aziridinium is a chemical compound that belongs to the class of aziridines, which are three-membered heterocycles containing one nitrogen atom and two carbon atoms. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of dimethyl aziridinium is not fully understood, but it is believed to act as an alkylating agent, which can react with nucleophilic groups in DNA and proteins, leading to their inactivation. This can result in the inhibition of cell growth and division, making it a potential anti-tumor agent.
Effets Biochimiques Et Physiologiques
Dimethyl aziridinium has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have shown that it can inhibit tumor growth in animal models. However, it can also have toxic effects on normal cells, leading to potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dimethyl aziridinium is its high reactivity, which makes it a useful tool for organic synthesis and catalysis. It can also be used as a potential anti-tumor agent. However, its high reactivity can also make it difficult to handle and store, and it can have toxic effects on normal cells, limiting its potential applications.
Orientations Futures
There are several future directions for the study of dimethyl aziridinium. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its mechanism of action and its effects on normal cells can provide valuable insights into its potential applications and limitations.
Méthodes De Synthèse
Dimethyl aziridinium can be synthesized through various methods, including the reaction of dimethylamine with epichlorohydrin, the reaction of dimethylamine with 2,3-epoxypropyltrimethylammonium chloride, and the reaction of dimethylamine with ethylene oxide. The most commonly used method is the reaction of dimethylamine with epichlorohydrin, which yields dimethyl aziridinium chloride.
Applications De Recherche Scientifique
Dimethyl aziridinium has been extensively studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and biomedical research. In organic synthesis, it has been used as a reagent for the preparation of chiral compounds and as a building block for the synthesis of complex molecules. In catalysis, it has been used as a catalyst for the synthesis of cyclic carbonates and as a co-catalyst for the ring-opening polymerization of lactones. In biomedical research, it has been studied for its potential as an anti-tumor agent and as a tool for the delivery of therapeutic agents.
Propriétés
Numéro CAS |
18902-06-2 |
|---|---|
Nom du produit |
Dimethyl aziridinium |
Formule moléculaire |
C4H11Cl2N |
Poids moléculaire |
144.04 g/mol |
Nom IUPAC |
1,1-dimethylaziridin-1-ium;chloride;hydrochloride |
InChI |
InChI=1S/C4H10N.2ClH/c1-5(2)3-4-5;;/h3-4H2,1-2H3;2*1H/q+1;;/p-1 |
Clé InChI |
RBBJKUUAVKDJDN-UHFFFAOYSA-M |
SMILES |
C[N+]1(CC1)C.Cl.[Cl-] |
SMILES canonique |
C[N+]1(CC1)C.Cl.[Cl-] |
Synonymes |
Dimethyl aziridinium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




